7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is also known by its IUPAC name 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is 1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,8H . The compound is a powder in its physical form .Chemical Reactions Analysis
Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc .Physical And Chemical Properties Analysis
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a powder in its physical form . It has a molecular weight of 163.14 .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde belongs, have been studied for their potential as antitumor agents . They have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs .
Enzymatic Inhibitory Activity
These compounds have also been highlighted for their enzymatic inhibitory activity . This means they could potentially be used to inhibit certain enzymes in the body, which could have various therapeutic applications.
Material Science Applications
Pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their significant photophysical properties . This suggests they could have potential applications in the development of new materials or technologies.
Drug Discovery
The structural versatility of pyrazolo[1,5-a]pyrimidines allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .
Safety And Hazards
properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOSCSEDPLJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
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